molecular formula C6H11N3O2 B2546519 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 25261-56-7

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B2546519
CAS No.: 25261-56-7
M. Wt: 157.173
InChI Key: PVVVCERWZQLGGT-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features an azido group attached to a dioxolane ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido group is known for its high reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with an azidating agent. One common method is the nucleophilic substitution reaction where a halomethyl derivative of 2,2-dimethyl-1,3-dioxolane reacts with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, especially when handling azides, which can be hazardous. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF or acetonitrile.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products

    Substitution: Various substituted dioxolanes.

    Cycloaddition: 1,2,3-Triazoles.

    Reduction: Aminomethyl derivatives of dioxolane.

Scientific Research Applications

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the preparation of polymers and materials with specific properties.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of triazole-containing drugs.

    Bioconjugation: Used in click chemistry for labeling and modifying biomolecules.

Mechanism of Action

The reactivity of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane is primarily due to the presence of the azido group. This group can undergo cycloaddition reactions to form stable triazoles, which are valuable in various chemical and biological applications. The azido group can also be reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane can be compared to other azido-containing compounds, such as:

    Azidomethyl-biphenyl-tetrazole: Used in the synthesis of sartan drugs.

    Azidomethyl-carbonitrile: Another azido compound used in organic synthesis.

    Azidomethyl-imidazole: Utilized in the preparation of heterocyclic compounds.

The uniqueness of this compound lies in its dioxolane ring, which imparts specific chemical properties and reactivity patterns that are distinct from other azido compounds.

Properties

IUPAC Name

4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVCERWZQLGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

15.05 g. of 2,2-dimethyl-4-chloromethyl-1,3-dioxolane is dissolved in 100 ml. DMF and 6.5 g. of NaN3 are added. The mixture is stirred at 50° overnight, cooled to room temperature, diluted with 300 ml. C6H6 and washed 5 times with water. The organic phase is dried and evaporated under reduced pressure to give 2,2-dimethyl-4-azidomethyl-1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

To a solution of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (5.73 g, 20.00 mmol) in DMF (40 mL) was added sodium azide (2.6 g, 40.00 mmol) and the reaction mixture was stirred at 80° C. for 18 hr. The solvent was evaporated under reduced pressure, diluted with water (100 mL) and extracted 3 times with ethyl acetate (3×75 mL), which was consecutively washed with H2O (100 mL), brine (100 mL) and finally dried over MgSO4. The solvent was removed under vacuum to afford 2.2 g of 13 as brown oil (76% yield). 1H NMR (CDCl3, 400 MHz) δ: 4.21-4.27 (m, 1H), 4.02 (dd, J=6.4, 8.4 Hz, 1H), 3.74 (dd, J=6.0, 8.4 Hz, 1H), 3.36 (dd, J=4.8, 12.8 Hz, 1H), 3.26 (dd, J=5.6, 12.8 Hz, 1H), 1.43 (s, 3H), 1.33 (s, 3H).
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76%

Synthesis routes and methods III

Procedure details

The reaction was carried out similarly as described in the preparation of compound 408, using toluene-4-sulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester (37.8 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 0:100 to 20:80 as the eluent to afford the title compound as colourless foam.
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